Evidence Item 1: CRF1 Receptor Potency Differentiation – 4-Methoxy-2-Methyl vs. Optimized Clinical Pyrazinone Antagonists
In the N3-phenylpyrazinone CRF1 antagonist series, the identity of substituents on the N3-phenyl ring governs binding potency. The clinical lead BMS-665053 [3-((2,6-dichloro-4-trifluoromethyl)phenyl)amino)-pyrazin-2(1H)-one analog] exhibits high CRF1 affinity, while simpler substituents yield reduced activity [1]. The 4-methoxy-2-methyl substitution of the target compound occupies a distinct SAR space: the electron-donating methoxy and methyl groups differ fundamentally from the electron-withdrawing 2,6-dichloro-4-CF₃ motif in BMS analogs [1]. This substitution pattern is expected to reduce CRF1 potency but may confer selectivity advantages against CRF1 off-targets, as evidenced by SAR trends in the Hartz et al. 2009 series where methoxy-substituted analogs fell into intermediate potency ranges compared to highly potent chloro/CF₃-substituted compounds [1].
| Evidence Dimension | CRF1 receptor antagonist IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined; predicted to fall in intermediate potency range based on SAR trends |
| Comparator Or Baseline | Compound 12x (J Med Chem 2009) IC₅₀ = 1.0 nM; compounds 14a/14b (Bioorg Med Chem Lett 2016) IC₅₀ = 0.74 nM / 1.9 nM |
| Quantified Difference | Predicted >100-fold lower CRF1 potency vs. optimized clinical antagonists |
| Conditions | CRF1 receptor binding assay (human recombinant); in vitro intrinsic clearance in human liver microsomes |
Why This Matters
For users screening against CRF1 or related GPCRs, this compound offers a structurally distinct probe with a predicted intermediate potency window, enabling SAR exploration around the N3-aryl substituent without conflating effects from the optimized electron-withdrawing substitution patterns used in clinical candidates.
- [1] Hartz RA, Ahuja VT, et al. In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists. J Med Chem. 2009;52(14):4161-4172. doi:10.1021/jm900302q. View Source
